N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxamide group. The presence of the 2-chlorophenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Carboxamide Group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Attachment of the 2-Chlorophenyl Group: This can be done through a nucleophilic substitution reaction, where the triazole intermediate reacts with a 2-chlorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The 2-chlorophenyl group may enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-{[(2-chlorophenyl)methyl]amino}acetamide
- N-(butan-2-yl)-2-[(2-chlorophenyl)amino]propanamide
Uniqueness
N-(butan-2-yl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which is less common in similar compounds. This ring structure imparts unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15ClN4O |
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Molecular Weight |
278.74 g/mol |
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-3-9(2)15-13(19)11-8-18(17-16-11)12-7-5-4-6-10(12)14/h4-9H,3H2,1-2H3,(H,15,19) |
InChI Key |
OWUAUBPWBZWWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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